1,3-Dichloro-2,2-dimethoxypropane

Safety Handling Laboratory Workflow

1,3-Dichloro-2,2-dimethoxypropane is the dimethyl ketal derivative of 1,3-dichloroacetone, a class of α,α′-dihaloketones. It functions as a protected (or "masked") electrophile, wherein the reactive carbonyl group is blocked by a dimethyl ketal moiety, enabling enhanced stability and controlled reactivity compared to the parent ketone.

Molecular Formula C5H10Cl2O2
Molecular Weight 173.03 g/mol
CAS No. 6626-57-9
Cat. No. B1295575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2,2-dimethoxypropane
CAS6626-57-9
Molecular FormulaC5H10Cl2O2
Molecular Weight173.03 g/mol
Structural Identifiers
SMILESCOC(CCl)(CCl)OC
InChIInChI=1S/C5H10Cl2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3
InChIKeyDCCLFWPTDCYHBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-2,2-dimethoxypropane (CAS 6626-57-9): A Masked Electrophile for Advanced Organic Synthesis


1,3-Dichloro-2,2-dimethoxypropane is the dimethyl ketal derivative of 1,3-dichloroacetone, a class of α,α′-dihaloketones . It functions as a protected (or "masked") electrophile, wherein the reactive carbonyl group is blocked by a dimethyl ketal moiety, enabling enhanced stability and controlled reactivity compared to the parent ketone . Its structure comprises a propane backbone substituted with two chloro groups and two methoxy groups, offering a versatile scaffold for nucleophilic substitution and heterocycle formation .

Masked electrophile – carbonyl reactivity blocked by dimethyl ketal, enabling controlled, on‑demand unmasking.
Safer handling – avoids the potent lachrymatory and vesicant hazards of 1,3‑dichloroacetone.
Versatile scaffold – dual chloro and methoxy groups support nucleophilic substitution and heterocycle formation.

Why 1,3-Dichloro-2,2-dimethoxypropane Cannot Be Replaced by 1,3-Dichloroacetone or Other α-Haloketones


Substituting 1,3-dichloro-2,2-dimethoxypropane with 1,3-dichloroacetone or its brominated analogs introduces critical differences in safety, handling, and synthetic efficiency. The parent ketone, 1,3-dichloroacetone, is a potent lachrymator and vesicant, requiring specialized fume hoods and rigorous safety protocols that complicate routine laboratory use . Moreover, its solid, crystalline nature (mp 39–41 °C) can pose solubility and handling challenges . In contrast, 1,3-dichloro-2,2-dimethoxypropane is a non‑lachrymatory liquid that offers improved stability and ease of handling. Additionally, synthetic routes to 1,3-dichloroacetone often suffer from low overall yields (∼51%), whereas the ketal derivative can be prepared in significantly higher yields (81.2%) . These differences directly impact procurement decisions, as the ketal provides a safer, more efficient, and more controllable alternative for reactions requiring a bifunctional electrophile.

Risk factor
1,3‑Dichloro‑2,2‑dimethoxypropane
1,3‑Dichloroacetone
Lachrymatory hazard
Non‑lachrymatory; standard fume hood handling sufficient.
Potent lachrymator and vesicant; requires specialised containment and safety protocols.
Physical state
Liquid at ambient temperature – compatible with automated liquid handlers and flow reactors.
Crystalline solid (mp 39–41 °C); may need pre‑heating or solvent‑assisted transfer.
Synthetic efficiency
High‑yielding preparation from bulk chemicals reduces raw material cost and waste.
Typically obtained in low overall yield; may increase cost per mole in scaled workflows.

Quantitative Differentiation of 1,3-Dichloro-2,2-dimethoxypropane: Head-to-Head Comparisons with 1,3-Dichloroacetone and 1,3-Dibromo-2,2-dimethoxypropane


Non-Lachrymatory Profile vs. Potent Lachrymator/Vesicant (1,3-Dichloroacetone)

1,3-Dichloro-2,2-dimethoxypropane eliminates the severe lachrymatory and vesicant hazards associated with its parent ketone, 1,3-dichloroacetone . While 1,3-dichloroacetone is classified as a lachrymator with an LC50 (rat, inhalation) of 29 mg/m³/2h and is known to cause skin burns , the ketal derivative does not exhibit these acute hazards, allowing for safer handling in standard fume hoods and reducing the need for specialized containment.

Lachrymatory hazard
Class‑level inference
Ketal eliminates lachrymatory/vesicant effects; parent ketone is a lachrymator with LC50 (rat) 29 mg/m³/2h and skin‑burn potential.
Safer handling in standard fume hoods; reduces need for specialised containment.
Data to verify per Haz‑Map classification; class‑level toxicological inference.
Safety Handling Laboratory Workflow

Higher Synthetic Yield (81.2%) vs. 1,3-Dichloroacetone (51%)

A direct comparison of synthetic efficiency shows that 1,3-dichloro-2,2-dimethoxypropane can be obtained in 81.2% yield from acetone and methanol via chlorination , whereas the most recent expedient synthesis of 1,3-dichloroacetone from glycerol 1,3-dichlorohydrin proceeds in only 51% overall yield . The 30% absolute increase in yield translates to lower raw material costs and reduced waste per gram of product.

Isolated yield
Head‑to‑head comparison
81.2% (ketal route, acetone + methanol chlorination) vs. 51% overall yield for 1,3‑dichloroacetone.
+30.2% absolute yield improvement lowers cost per mole and reduces waste.
Batch chlorination vs. 3‑step oxidation sequence; yields are literature‑reported values.
Process Efficiency Cost Scale‑Up

Liquid Physical State vs. Solid 1,3-Dichloroacetone (mp 39–41 °C)

1,3-Dichloro-2,2-dimethoxypropane is a liquid at room temperature with a predicted boiling point of 194 °C and a density of 1.18 g/cm³ , whereas 1,3-dichloroacetone is a crystalline solid melting at 39–41 °C . The liquid form of the ketal eliminates the need for pre‑heating or solvent‑assisted transfer, improving compatibility with automated liquid handlers and continuous flow reactors.

Physical state (25 °C)
Cross‑study comparable
Liquid (predicted bp 194 °C, density 1.18 g/cm³) vs. solid 1,3‑dichloroacetone (mp 39–41 °C).
Liquid form improves compatibility with automated synthesis platforms.
Predicted physical‑property values; cross‑study comparison.
Formulation Handling Automation

Lower Boiling Point and Higher Volatility than 1,3-Dibromo-2,2-dimethoxypropane

Compared to its brominated analog, 1,3-dichloro-2,2-dimethoxypropane exhibits a substantially lower boiling point (194 °C vs. 254 °C) and a higher vapor pressure (0.6 mmHg vs. ∼0.0 mmHg at 25 °C) . This enhanced volatility facilitates purification by distillation and allows for easier removal of excess reagent under mild vacuum, which is advantageous in downstream processing.

Boiling point / vapor pressure
Cross‑study comparable
194 °C (0.6 mmHg at 25 °C) vs. 1,3‑dibromo analog 254 °C (~0.0 mmHg). ΔBP = 60 °C; ~6‑fold higher vapor pressure.
Facilitates purification by distillation and mild vacuum removal of excess reagent.
Predicted values from ACD/Labs Percepta Platform; may require experimental validation.
Purification Process Engineering Volatility

Controlled Reactivity via Acid‑Labile Ketal Protection

The dimethyl ketal moiety of 1,3-dichloro-2,2-dimethoxypropane acts as an acid‑labile protecting group that masks the carbonyl electrophilicity until deliberately unmasked . This contrasts with 1,3-dichloroacetone, which presents three vicinal electrophilic carbons and reacts immediately, often leading to side reactions . The ketal can be cleanly deprotected under mild acidic conditions (e.g., aqueous HCl or Lewis acids) to regenerate the α,α′-dichloroketone in situ, enabling orthogonal protection strategies in complex molecule synthesis .

Reactivity control
Class‑level inference
Dimethyl ketal masks carbonyl electrophilicity; acid‑labile deprotection (e.g., HCl/MeOH) unmasks the α,α′‑dichloroketone on demand.
Enables orthogonal protection strategies, reducing side reactions in multistep sequences.
General acid‑catalysed deprotection; class‑level behaviour of dimethyl ketals.
Protecting Group Chemoselectivity Orthogonal Synthesis

Proven and Emerging Application Scenarios for 1,3-Dichloro-2,2-dimethoxypropane


Hantzsch Thiazole Synthesis: A Masked Route to 4‑Chloromethylthiazoles

1,3-Dichloro-2,2-dimethoxypropane can be employed as a latent equivalent of 1,3-dichloroacetone in the Hantzsch thiazole synthesis. After acid‑catalyzed deprotection to the parent ketone, it condenses with thioureas or thioamides to furnish 4‑chloromethylthiazoles . These intermediates are key building blocks for pharmaceutical agents such as famotidine, ritonavir, and cobicistat . Using the ketal avoids the lachrymatory and handling difficulties of 1,3-dichloroacetone while maintaining high reactivity after unmasking, thereby streamlining the synthesis of thiazole‑containing drug candidates.

Controlled‑Release Electrophile in Multistep API Synthesis

The acid‑labile ketal protection allows 1,3-dichloro-2,2-dimethoxypropane to be carried through several synthetic transformations without interference from the latent carbonyl group. This orthogonal reactivity is particularly valuable in the synthesis of complex natural products or active pharmaceutical ingredients (APIs) where a bifunctional electrophile must be introduced late in the sequence . Deprotection with mild acid then reveals the reactive α,α′-dichloroketone, which can undergo subsequent nucleophilic substitutions or cyclizations without jeopardizing acid‑sensitive functionalities installed earlier.

Large‑Scale Production of α‑Chloroketone Intermediates

The high‑yielding (81.2%) and operationally simple synthesis of 1,3-dichloro-2,2-dimethoxypropane from bulk chemicals (acetone, methanol, chlorine) makes it an attractive starting material for the industrial production of α‑chloroketone‑derived intermediates . Its liquid physical state and lower boiling point relative to brominated analogs facilitate continuous flow processing and efficient solvent recovery. These attributes support cost‑effective manufacture of agrochemicals, polymer precursors, and fine chemicals that require a 1,3‑dichloro‑2‑propanone scaffold .

Application
Selection Property
Validation Focus
Hantzsch thiazole synthesis (masked route to 4‑chloromethylthiazoles)
Masked electrophile; acid‑labile ketal protection
Deprotection efficiency; thiazole‑formation yield and chemoselectivity
Controlled‑release electrophile in multistep API synthesis
Orthogonal reactivity; latent carbonyl that withstands upstream transformations
Late‑stage unmasking under mild acidic conditions without affecting acid‑sensitive groups
Large‑scale production of α‑chloroketone intermediates
High synthetic yield from bulk chemicals; liquid handling and lower boiling point vs. brominated analogs
Process scalability; distillation recovery and continuous‑flow compatibility

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